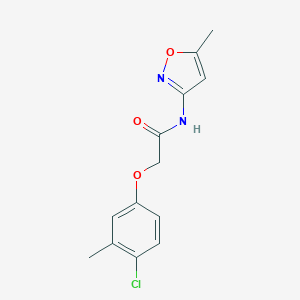
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as A-769662 and has been shown to have a variety of biochemical and physiological effects on the body. In
Mécanisme D'action
A-769662 activates AMPK by binding to the AMPK β1 subunit and inducing a conformational change that leads to increased phosphorylation of the AMPK α subunit. This activation of AMPK leads to increased glucose uptake and fatty acid oxidation in skeletal muscle cells. A-769662 has also been shown to activate AMPK-independent pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
In addition to its effects on energy metabolism and glucose homeostasis, A-769662 has been shown to have a variety of other biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of prostate cancer cells, and decrease the viability of breast cancer cells. A-769662 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
A-769662 has several advantages for use in lab experiments. It is a highly selective activator of AMPK and has been shown to have minimal off-target effects. It is also relatively stable and has a long half-life in vivo. However, A-769662 has some limitations for use in lab experiments. It is not a natural compound and may not accurately reflect the effects of endogenous AMPK activation. It also has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on A-769662. One area of interest is the potential therapeutic applications of A-769662 in the treatment of metabolic disorders such as diabetes and obesity. Further research is needed to determine the safety and efficacy of A-769662 in humans. Another area of interest is the potential anti-cancer effects of A-769662. Additional research is needed to determine the mechanisms of action and potential therapeutic applications of A-769662 in cancer treatment. Finally, there is potential for the development of novel AMPK activators based on the structure of A-769662. Further research is needed to identify compounds with improved selectivity and efficacy for use in scientific research and potential therapeutic applications.
Conclusion:
In conclusion, A-769662 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including activation of AMPK and anti-inflammatory effects. A-769662 has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for research on A-769662, including its potential therapeutic applications in the treatment of metabolic disorders and cancer, and the development of novel AMPK activators.
Méthodes De Synthèse
The synthesis of A-769662 involves a multi-step process that begins with the reaction between 4-chloro-3-methylphenol and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 2-(4-chloro-3-methylphenoxy)-1,4-benzoquinone. This compound is then reacted with methylamine to form 2-(4-chloro-3-methylphenoxy)-N-methylacetamide. Finally, this compound is reacted with 5-methyl-1,2-oxazol-3-amine to form 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, or A-769662.
Applications De Recherche Scientifique
A-769662 has been widely used in scientific research as a tool to study the regulation of energy metabolism and glucose homeostasis. It has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, in a dose-dependent manner. A-769662 has also been shown to increase glucose uptake and improve insulin sensitivity in skeletal muscle cells. These findings have led to further research on the potential therapeutic applications of A-769662 in the treatment of metabolic disorders such as diabetes and obesity.
Propriétés
Formule moléculaire |
C13H13ClN2O3 |
|---|---|
Poids moléculaire |
280.7 g/mol |
Nom IUPAC |
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-5-10(3-4-11(8)14)18-7-13(17)15-12-6-9(2)19-16-12/h3-6H,7H2,1-2H3,(H,15,16,17) |
Clé InChI |
OKUGHONYSONLND-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
SMILES canonique |
CC1=CC(=NO1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl {5-chloro-2-methoxy-4-[10-(4-methylphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]phenoxy}acetate](/img/structure/B283840.png)
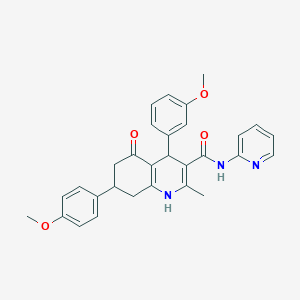
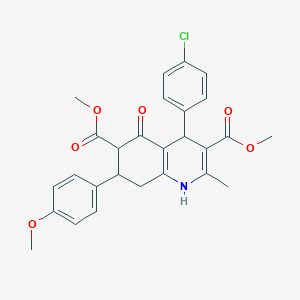
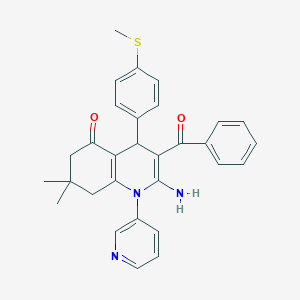
![Methyl 4-[(2-methylphenyl)methoxy]benzoate](/img/structure/B283850.png)
![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-pyridinecarboxamide](/img/structure/B283851.png)
![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamide](/img/structure/B283852.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide](/img/structure/B283853.png)
![4-methoxy-N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283854.png)
![Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283856.png)
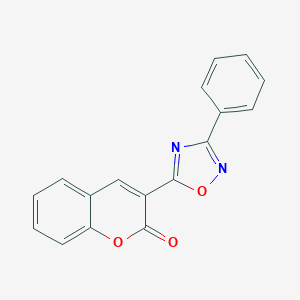
![Methyl 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283859.png)
![Methyl 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283861.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283863.png)